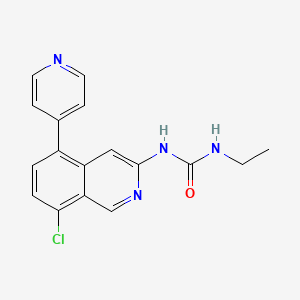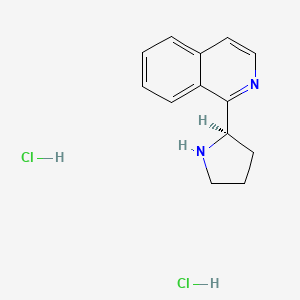
(R)-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride is a chiral compound that belongs to the class of isoquinoline derivatives It is characterized by the presence of a pyrrolidine ring attached to the isoquinoline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the isoquinoline derivative with a suitable pyrrolidine precursor under basic conditions.
Resolution of Enantiomers: The racemic mixture of the product is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by crystallization.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Optimization of Reaction Conditions: Employing high-throughput screening to optimize temperature, pressure, and solvent conditions.
Purification: Using large-scale chromatographic techniques or crystallization methods to purify the final product.
化学反应分析
Types of Reactions
Oxidation: ®-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Isoquinoline N-oxides.
Reduction: Reduced isoquinoline derivatives.
Substitution: Functionalized pyrrolidine derivatives.
科学研究应用
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis to induce chirality in the products.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biology
Neuropharmacology: Investigated for its potential effects on neurotransmitter systems.
Enzyme Inhibition: Studied as a potential inhibitor of specific enzymes involved in metabolic pathways.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting neurological disorders.
Diagnostic Tools: Used in the development of diagnostic agents for imaging studies.
Industry
Material Science: Utilized in the synthesis of novel materials with specific electronic properties.
Agrochemicals: Investigated for its potential use in the development of new agrochemical agents.
作用机制
The mechanism of action of ®-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in neuropharmacology, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake.
相似化合物的比较
Similar Compounds
(S)-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride: The enantiomer of the compound, which may exhibit different biological activities.
1-(Pyrrolidin-2-yl)isoquinoline: The non-chiral version, lacking the specific stereochemistry.
1-(Piperidin-2-yl)isoquinoline: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
®-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds. This stereochemistry is crucial for its interaction with chiral biological targets, making it a valuable compound in asymmetric synthesis and drug development.
属性
分子式 |
C13H16Cl2N2 |
|---|---|
分子量 |
271.18 g/mol |
IUPAC 名称 |
1-[(2R)-pyrrolidin-2-yl]isoquinoline;dihydrochloride |
InChI |
InChI=1S/C13H14N2.2ClH/c1-2-5-11-10(4-1)7-9-15-13(11)12-6-3-8-14-12;;/h1-2,4-5,7,9,12,14H,3,6,8H2;2*1H/t12-;;/m1../s1 |
InChI 键 |
SNSBFUCWURLPMQ-CURYUGHLSA-N |
手性 SMILES |
C1C[C@@H](NC1)C2=NC=CC3=CC=CC=C32.Cl.Cl |
规范 SMILES |
C1CC(NC1)C2=NC=CC3=CC=CC=C32.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



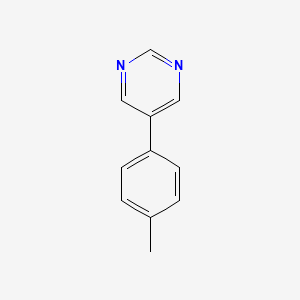
![7-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B12844689.png)
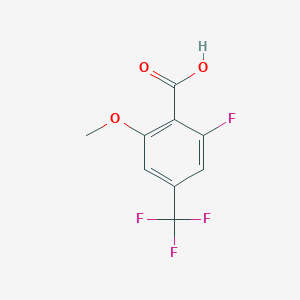
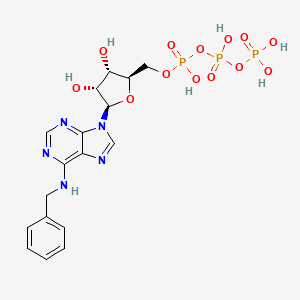
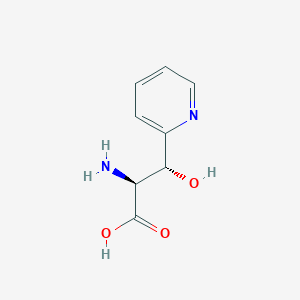
![2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine](/img/structure/B12844703.png)
![6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B12844711.png)
![2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide](/img/structure/B12844720.png)
![4-[4-(8-Chloro-5,6-Dihydrobenzo[b][1]Benzothiepin-6-ylPiperazin-1-Yl]-1-(4-Fluorophenyl)Butan-1-One Dihydrochloride](/img/structure/B12844725.png)

![rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol](/img/structure/B12844736.png)
